2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole
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Overview
Description
2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a dihydroimidazole ring, with a trichlorophenyl group providing additional chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-imidazole bond. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted imidazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the trichlorophenyl group enhances binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(2,4,5-trichlorophenyl)sulfonylpiperidine
- 2,4,5-trichlorophenylsulfonylbenzene
Uniqueness
Compared to similar compounds, 2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole offers unique structural features that enhance its reactivity and binding properties. The presence of the dihydroimidazole ring provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2S/c1-6-14-2-3-15(6)18(16,17)10-5-8(12)7(11)4-9(10)13/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEOETDGIFPXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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